molecular formula C15H10F5N5O2S B2447014 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 921061-38-3

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2447014
CAS No.: 921061-38-3
M. Wt: 419.33
InChI Key: IHUBRPFBLDCIGF-UHFFFAOYSA-N
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H10F5N5O2S and its molecular weight is 419.33. The purity is usually 95%.
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Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides, characterized by the presence of a tetrazole ring and trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F2N5O2SC_{13}H_{10}F_2N_5O_2S, with a molecular weight of approximately 353.31 g/mol. The compound's structure features a difluorophenyl moiety and a sulfonamide group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H10F2N5O2SC_{13}H_{10}F_2N_5O_2S
Molecular Weight353.31 g/mol
CAS Number942000-05-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind effectively to enzyme active sites or receptor binding pockets. Additionally, the difluorophenyl group enhances hydrophobic interactions and may facilitate halogen bonding, increasing binding affinity to target proteins.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it was found to exhibit cytotoxic effects on various cancer cell lines, including lung (A549), colon (HCT-15), and prostate (DU-145) cancer cells. The mechanism involves the induction of apoptosis through the regulation of Bcl-2 and Bax gene expressions .
  • Anti-inflammatory Effects :
    • This compound has been evaluated for its anti-inflammatory properties. It demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models .
  • Enzyme Inhibition :
    • The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, including p38 MAPK and COX-2. These interactions suggest potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Cancer Cell Lines : A study reported that the compound exhibited IC50 values ranging from 0.08 to 12.07 μM against different cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a marked reduction in serum levels of inflammatory markers, supporting its role as an anti-inflammatory agent .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5N5O2S/c16-12-5-4-10(7-13(12)17)25-14(22-23-24-25)8-21-28(26,27)11-3-1-2-9(6-11)15(18,19)20/h1-7,21H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUBRPFBLDCIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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